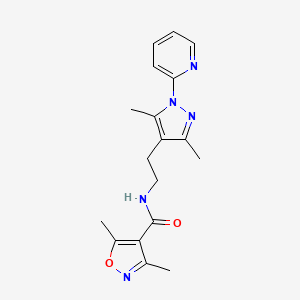![molecular formula C13H12N2OS B2752489 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile CAS No. 478078-01-2](/img/structure/B2752489.png)
3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The molecule also contains a thiophene ring, which is a five-membered ring with alternating double bonds and a sulfur atom . The presence of these rings suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the pyrrole and thiophene rings, as well as the nitrile and ketone functional groups . These groups can participate in a variety of chemical reactions and can significantly influence the physical and chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the pyrrole and thiophene rings, as well as the nitrile and ketone groups, would likely make this compound relatively polar . This could influence its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications
Antimicrobial Activity
The compound 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile has been studied for its antimicrobial properties. Nitrogen-containing heterocycles like pyrrolopyrazine, which share structural similarities with our compound of interest, have exhibited significant antimicrobial activity . This suggests that our compound may also be effective against various microbial infections due to the presence of the pyrrole ring, known for its bioactivity.
Anti-inflammatory Properties
Compounds containing pyrrole rings, such as the one , are known to possess anti-inflammatory properties. This is due to their ability to modulate biological pathways that lead to inflammation. As such, this compound could potentially be used in the development of new anti-inflammatory drugs .
Antiviral Applications
The structural features of 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-3-yl]-3-oxopropanenitrile make it a candidate for antiviral drug development. Pyrrole derivatives have been shown to inhibit viral replication, which could be an avenue for research using this compound .
Antifungal Uses
Similar to its antimicrobial action, this compound’s pyrrole component may confer antifungal properties. The efficacy of pyrrole derivatives against fungal infections provides a basis for exploring the antifungal applications of this compound .
Antioxidant Potential
The pyrrole ring in the compound’s structure is associated with antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, and this compound could contribute to research in this area .
Antitumor Activity
Pyrrole-containing compounds have been investigated for their antitumor effects. The ability of such compounds to interfere with cell proliferation makes them interesting candidates for cancer treatment research. Therefore, the compound may have potential applications in oncology .
Kinase Inhibition
Kinase inhibitors are important in the treatment of various diseases, including cancer. The pyrrole and pyrazine rings found in related compounds have shown activity in kinase inhibition, which could be relevant for the compound under discussion .
Drug Discovery and SAR Studies
The unique structure of 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-3-yl]-3-oxopropanenitrile makes it an attractive scaffold for drug discovery. Structure-Activity Relationship (SAR) studies can be conducted to optimize its biological activity for therapeutic use .
Future Directions
The future directions for research on this compound could include further studies to elucidate its synthesis, reactions, mechanism of action, and physical and chemical properties. Additionally, given the biological activity of many pyrrole-containing compounds, it could be interesting to explore the potential biological activity of this compound .
Mechanism of Action
Target of Action
The primary targets of this compound are the GATA family proteins . These proteins play a crucial role in cell differentiation and development. Specifically, the compound targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
The compound acts by inhibiting the interaction between GATA3 and SOX4 . This results in a significant suppression of Th2 cell differentiation, without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .
Biochemical Pathways
The compound affects the biochemical pathways related to cell differentiation and cytokine production. By inhibiting the interaction between GATA3 and SOX4, it disrupts the normal function of these pathways, leading to the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . These effects could potentially be beneficial in the treatment of conditions characterized by overactive Th2 responses, such as allergies and asthma.
properties
IUPAC Name |
3-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-3-4-10(2)15(9)13-11(6-8-17-13)12(16)5-7-14/h3-4,6,8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOQXARVFSMEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C(=O)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)

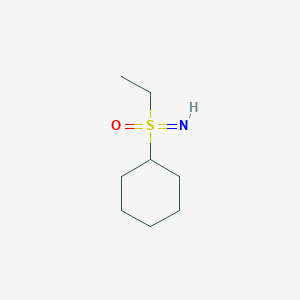
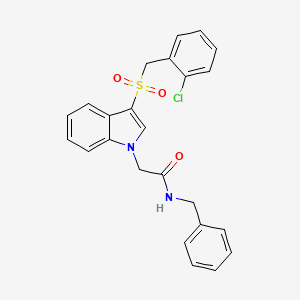

![[2,4-Bis(propan-2-yl)phenyl]boronic acid](/img/structure/B2752421.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)
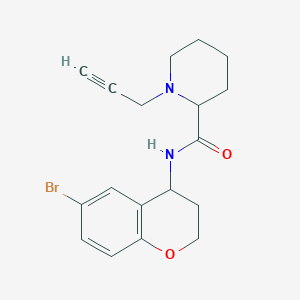

![tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate](/img/structure/B2752426.png)
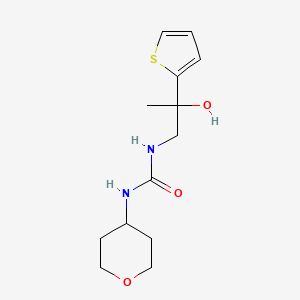
![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2752428.png)
